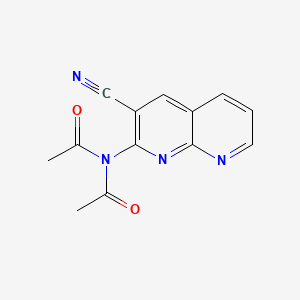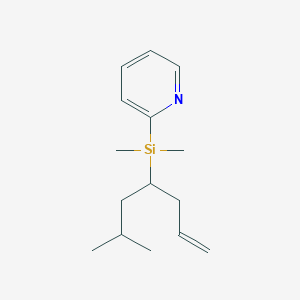
2-(Dimethyl(6-methylhept-1-en-4-yl)silyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dimethyl(6-methylhept-1-en-4-yl)silyl)pyridine is an organosilicon compound that features a pyridine ring substituted with a dimethylsilyl group and a 6-methylhept-1-en-4-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethyl(6-methylhept-1-en-4-yl)silyl)pyridine typically involves the reaction of pyridine with a suitable silylating agent. One common method is the hydrosilylation of pyridine with dimethyl(6-methylhept-1-en-4-yl)silane in the presence of a catalyst such as platinum or rhodium. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Dimethyl(6-methylhept-1-en-4-yl)silyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include silanol, silane, and various substituted pyridine derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-(Dimethyl(6-methylhept-1-en-4-yl)silyl)pyridine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a precursor for the synthesis of other organosilicon compounds.
Biology: The compound can be utilized in the development of silicon-based biomolecules and probes for biological imaging.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It finds applications in the production of advanced materials, including silicon-based polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-(Dimethyl(6-methylhept-1-en-4-yl)silyl)pyridine involves its interaction with molecular targets through its silyl and pyridine functional groups. The silyl group can form strong bonds with various substrates, while the pyridine ring can participate in coordination with metal centers. These interactions enable the compound to act as a versatile ligand and catalyst in various chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Trimethylsilyl)pyridine: Similar in structure but with a trimethylsilyl group instead of the dimethyl(6-methylhept-1-en-4-yl) group.
2-(Dimethylsilyl)pyridine: Lacks the 6-methylhept-1-en-4-yl group, making it less sterically hindered.
2-(Phenylsilyl)pyridine: Contains a phenyl group instead of the 6-methylhept-1-en-4-yl group, leading to different electronic properties.
Uniqueness
2-(Dimethyl(6-methylhept-1-en-4-yl)silyl)pyridine is unique due to the presence of the 6-methylhept-1-en-4-yl group, which imparts distinct steric and electronic characteristics. This makes it a valuable compound for specific applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C15H25NSi |
|---|---|
Poids moléculaire |
247.45 g/mol |
Nom IUPAC |
dimethyl-(6-methylhept-1-en-4-yl)-pyridin-2-ylsilane |
InChI |
InChI=1S/C15H25NSi/c1-6-9-14(12-13(2)3)17(4,5)15-10-7-8-11-16-15/h6-8,10-11,13-14H,1,9,12H2,2-5H3 |
Clé InChI |
JRMZDKTXCQSIOH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(CC=C)[Si](C)(C)C1=CC=CC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



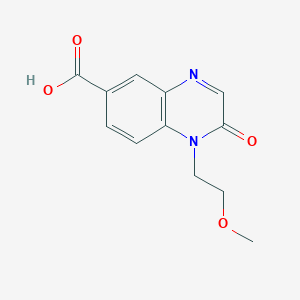
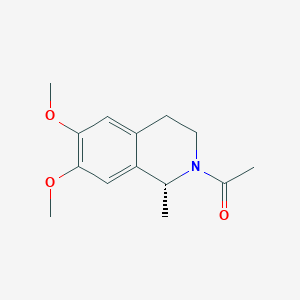

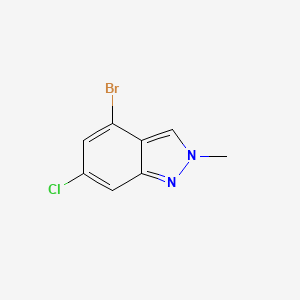


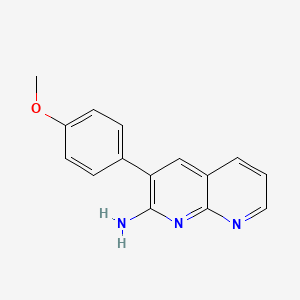
![Cis-6'-methoxy-2'-methyl-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinolin]-3-ol](/img/structure/B11864692.png)
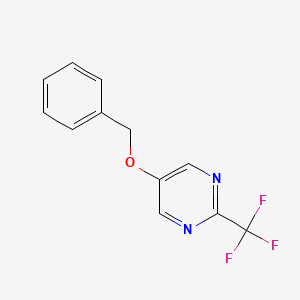

![5'-Methoxyspiro[piperidine-4,2'-pyrano[3,2-c]pyridin]-4'(3'H)-one](/img/structure/B11864706.png)
